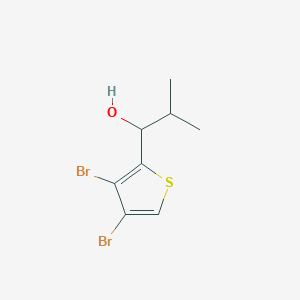
Benzene-1,2,3,4,5,6-hexaamine Hexahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,3,4,5,6-hexaamine hexahydrochloride is a chemical compound with the molecular formula C₆H₁₈Cl₆N₆. It is a derivative of benzene, where all six hydrogen atoms are replaced by amino groups, and it is further stabilized by six hydrochloride groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2,3,4,5,6-hexaamine hexahydrochloride can be synthesized through the reaction of benzenehexamine with hydrochloric acid. The process involves dissolving benzenehexamine in water and adding an appropriate amount of hydrochloric acid, followed by stirring to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of organic solvents and controlled reaction conditions to ensure high yield and purity. The reaction is often carried out under inert atmosphere to prevent any unwanted side reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
Benzene-1,2,3,4,5,6-hexaamine hexahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of dyes, pigments, and high-performance polymers.
Mechanism of Action
The mechanism of action of benzene-1,2,3,4,5,6-hexaamine hexahydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The exact pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Benzenehexamine: The parent compound without the hydrochloride groups.
Hexaaminobenzene trihydrochloride: A similar compound with three hydrochloride groups.
Pyridine: An aromatic heterocycle similar to benzene, often used as a weak base.
Uniqueness: Benzene-1,2,3,4,5,6-hexaamine hexahydrochloride is unique due to its high degree of amination and stabilization by hydrochloride groups. This makes it particularly useful in applications requiring strong coordination properties and stability under various conditions .
Properties
Molecular Formula |
C6H18Cl6N6 |
|---|---|
Molecular Weight |
387.0 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexamine;hexahydrochloride |
InChI |
InChI=1S/C6H12N6.6ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H2;6*1H |
InChI Key |
WPRCWWOKXDYOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1N)N)N)N)N)N.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
![3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12068474.png)
![N-[(2-Bromo-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12068479.png)

![[2-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B12068491.png)




![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)

![N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12068537.png)
